4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multicomponent reactions, offering a versatile approach to incorporating various functional groups and achieving complex molecular architectures. For instance, Patel et al. (2022) described a multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones using acetic acid, highlighting the method's efficiency in crafting quinoline structures with dimethoxy modifications (Patel et al., 2022).
Molecular Structure Analysis
The crystal and molecular structures of quinoline derivatives can be determined through single-crystal X-ray diffraction (XRD) analysis. XRD offers precise information on molecular geometry, confirming the placement of dimethoxy groups and the overall structure of the compound. The study by Patel et al. (2022) utilized single-crystal XRD to analyze the crystal structure of synthesized quinoline derivatives, providing insight into their geometrical parameters and molecular interactions (Patel et al., 2022).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including multicomponent synthesis, which can introduce or modify functional groups. These reactions are crucial for tailoring the chemical properties of the compound, such as reactivity and potential binding abilities. The aforementioned synthesis by Patel et al. (2022) exemplifies how multicomponent reactions facilitate the construction of complex quinoline derivatives with specific chemical functionalities (Patel et al., 2022).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular architecture. Techniques such as XRD and differential scanning calorimetry (DSC) can assess these properties, providing valuable information for potential applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of "4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" include its electronic structure, reactivity, and potential biological activity. Density functional theory (DFT) studies, as performed by Patel et al. (2022), can predict these properties, offering insights into the compound's behavior in chemical reactions and its interaction with biological targets (Patel et al., 2022).
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-16-6-8-21(30-2)17(12-16)18-13-24(28)26-19-9-15(10-20(27)25(18)19)14-5-7-22(31-3)23(11-14)32-4/h5-8,11-12,15,18H,9-10,13H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFELAMOWANQNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.